
Triethylsuccinic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylsuccinic anhydride is an organic compound with the molecular formula C10H16O3. It is a derivative of succinic anhydride, where three ethyl groups are attached to the succinic anhydride core. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the triethylated product.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of maleic anhydride followed by ethylation. This process ensures high yields and purity of the final product, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
Triethylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form triethylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Acylation: Used in Friedel-Crafts acylation reactions to introduce acyl groups into aromatic compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Acylation: Uses a Lewis acid catalyst like aluminum chloride in an organic solvent.
Major Products Formed
Hydrolysis: Triethylsuccinic acid.
Esterification: Triethylsuccinic esters.
Acylation: Acylated aromatic compounds.
Applications De Recherche Scientifique
Triethylsuccinic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of triethylsuccinic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in acylation reactions, it targets aromatic compounds to introduce acyl groups, thereby modifying their chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinic anhydride: The parent compound, used in similar reactions but lacks the ethyl groups.
Maleic anhydride: Another related compound, used in the production of alkenylsuccinic anhydrides.
Octenylsuccinic anhydride: Used for hydrophobic modification of polysaccharides.
Uniqueness
Triethylsuccinic anhydride is unique due to the presence of three ethyl groups, which can influence its reactivity and the properties of the products formed
Propriétés
Numéro CAS |
75125-36-9 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
3,3,4-triethyloxolane-2,5-dione |
InChI |
InChI=1S/C10H16O3/c1-4-7-8(11)13-9(12)10(7,5-2)6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
VKQGABOHCZRGOR-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)OC(=O)C1(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


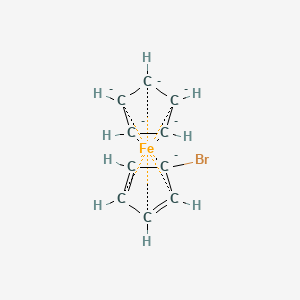



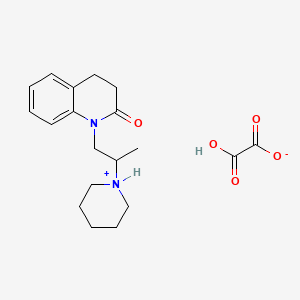
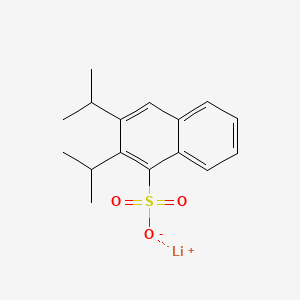
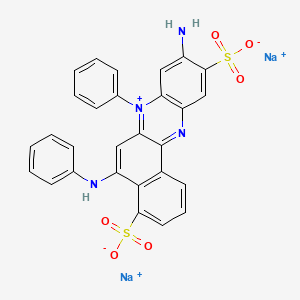
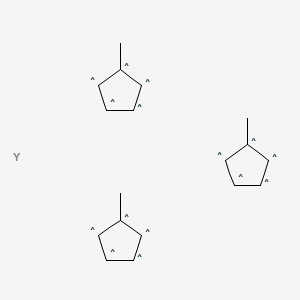
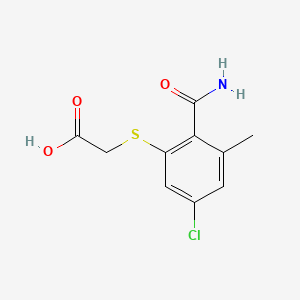
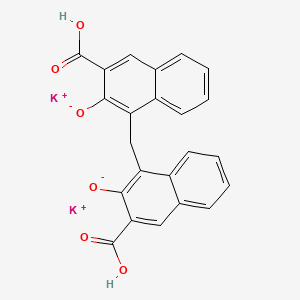


![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)

